molecular formula C10H13N5O B14913659 n-(2-(1h-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine

n-(2-(1h-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine

Cat. No.: B14913659
M. Wt: 219.24 g/mol
InChI Key: XXPYNEMPLMZYNN-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 4-position and a 2-(1H-pyrazol-1-yl)ethylamine moiety at the 2-position. The methoxy group enhances solubility and modulates electronic properties, while the pyrazole-ethylamine linker facilitates interactions with hydrophobic binding pockets in enzyme active sites. Such compounds are often synthesized via nucleophilic substitution or coupling reactions involving chloropyrimidine intermediates .

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

4-methoxy-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H13N5O/c1-16-9-3-5-11-10(14-9)12-6-8-15-7-2-4-13-15/h2-5,7H,6,8H2,1H3,(H,11,12,14)

InChI Key

XXPYNEMPLMZYNN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NCCN2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Methoxy vs. 4-Chloro Derivatives

  • Target Compound : The 4-methoxy group is electron-donating, improving solubility and metabolic stability compared to halogenated analogs.
  • 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6) : The chloro substituent acts as a leaving group, enabling further functionalization (e.g., Suzuki couplings). This compound is a key intermediate in drug discovery pipelines .

5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 21)

  • Features a 5-chloro and 4-(dimethylpyrazolyl) substitution.

Linker and Heterocyclic Modifications

Ethyl-Pyrazole vs. Pyrrolidinyl Linkers

  • (R)-N-(6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-pyrimidin-4-yl)pyrimidin-2-amine (Compound 11): The pyrrolidinyl linker introduces conformational rigidity and hydrogen-bonding capacity, critical for adenosine receptor targeting .

Sulfonyl and Thiophene Derivatives

  • N-[2-(4-(1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl)phenoxy)ethyl]-N-methylpyridin-2-amine: The sulfonyl group enhances metabolic stability and bioavailability, while the pyridinamine moiety engages in π-π stacking interactions .
  • N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine: The thiophene-carbonyl group introduces electron-withdrawing effects, altering electronic distribution and binding affinity .

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